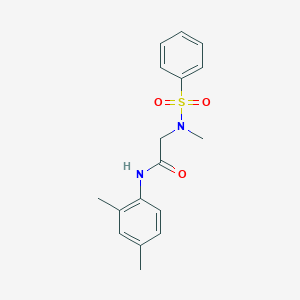
N~1~-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N-1-(2,4-dimethylphenyl)-N2-methyl-N2-(phenylsulfonyl)glycinamide, also known as DMSO-PEG200-Glycinamide or DPG, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in drug development and medical research.
Aplicaciones Científicas De Investigación
Role in Plant Growth and Innate Immunity
The compound CBKinase1_002634, also known as Arabidopsis BOTRYTIS-INDUCED KINASE1 (BIK1), is a receptor-like cytoplasmic kinase that plays a crucial role in multiple signaling pathways important for plant growth and innate immunity . It forms a signaling complex with a cell-surface receptor FLS2 and a co-receptor kinase BAK1 to transduce signals upon perception of pathogen-associated molecular patterns (PAMPs) .
Phosphate Homeostasis in Plants
BIK1 also plays a role in phosphate homeostasis in plants. It has been found to be a negative regulator of phosphate homeostasis in Arabidopsis thaliana . Under phosphate deficient conditions, the bik1 plants accumulated higher phosphate content in root and leaf tissues compared to wild type plants .
Role in Plant Immune Response
BIK1 has been found to play a critical role in plant immune response. It functions in PTI to the necrotrophic fungus B. cinerea and the hemibiotrophic bacterial pathogen Pst .
Potential Role in Cancer Research
While there’s no direct evidence of CBKinase1_015034’s role in cancer research, single-cell sequencing, a technique similar in concept, has revolutionized our understanding of the biological characteristics and dynamics within cancer lesions . It’s plausible that CBKinase1_015034 could have similar applications.
Potential Role in Drug Development
The compound N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, while not directly linked to any specific applications, shares structural similarities with other compounds that have been synthesized for various purposes . It’s possible that this compound could also be used in the development of new drugs or treatments.
Potential Role in Antiviral Activity
Indole derivatives, which share a similar structure to N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, have been found to possess various biological activities, including antiviral activity . This suggests a potential application of the compound in the development of antiviral treatments.
Mecanismo De Acción
Target of Action
CBKinase1_002634, also known as CBKinase1_015034 or N1-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide, is a potent inhibitor of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle, transcription, and splicing .
Mode of Action
The compound interacts with CDKs, inhibiting their activity. Most CDK inhibitors, including CBKinase1_002634, have been developed to target the ATP binding pocket . Due to the similar catalytic domain and three-dimensional structure of cdk kinases, achieving required selectivity can be challenging .
Biochemical Pathways
By inhibiting CDKs, CBKinase1_002634 affects numerous cellular processes such as cell division, migration, differentiation, and programmed cell death . The inhibition of CDKs disrupts the normal cell cycle, potentially leading to the death of cancer cells .
Pharmacokinetics
Kinase inhibitors typically exhibit high inter-individual variability in drug exposure . Many factors, such as variable absorption, genetic polymorphisms in metabolizing enzymes, and interacting food, herbs, and co-medication, can contribute to this variability .
Result of Action
The inhibition of CDKs by CBKinase1_002634 can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This makes it a potential therapeutic agent for the treatment of cancer and other diseases characterized by abnormal cell proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of CBKinase1_002634. For example, the presence of certain foods or medications can affect the absorption and metabolism of the compound, potentially altering its effectiveness
Propiedades
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-9-10-16(14(2)11-13)18-17(20)12-19(3)23(21,22)15-7-5-4-6-8-15/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGADNFFCKIDUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(C)S(=O)(=O)C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)
![[2-[(2,4-dichlorophenyl)amino]-4-(3,4-dimethylphenyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B4583905.png)
![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)
![2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4583915.png)
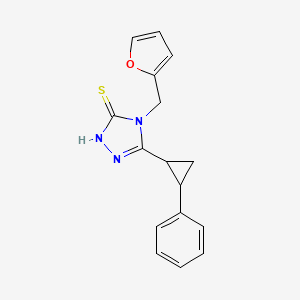
![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)
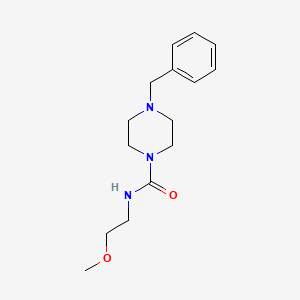
![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)
![1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
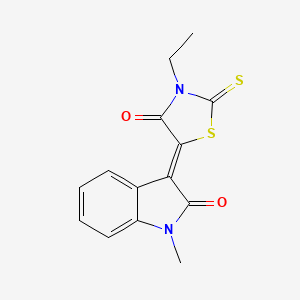
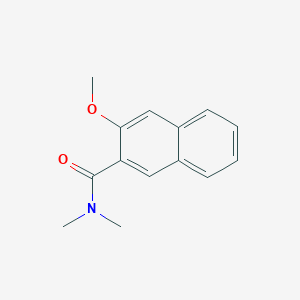
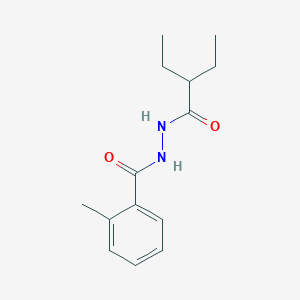
![methyl 2-({[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4583993.png)
![3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(2-furyl)-2-propen-1-one](/img/structure/B4583998.png)